3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-[2-(trifluoromethyl)phenyl]urea
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Description
3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-[2-(trifluoromethyl)phenyl]urea is a useful research compound. Its molecular formula is C13H12F3N3OS2 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.03738885 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound “3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-[2-(trifluoromethyl)phenyl]urea” belongs to the class of thiazole derivatives . Thiazoles are known to have a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, anti-inflammatory, and antioxidant activities . .
Mode of Action
The mode of action of thiazole derivatives is diverse and depends on the specific biological activity. For instance, some thiazole derivatives exert their anticancer activity by interacting with DNA or inhibiting key enzymes involved in cell proliferation
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific biological activity. For example, anticancer thiazoles may interfere with DNA replication or cell division . Antimicrobial thiazoles might disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes
Result of Action
The result of action of a compound refers to the molecular and cellular effects induced by the compound’s interaction with its targets. For thiazole derivatives, these effects can range from the inhibition of microbial growth to the induction of cancer cell death
Properties
IUPAC Name |
1-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3OS2/c1-21-6-8-7-22-12(17-8)19-11(20)18-10-5-3-2-4-9(10)13(14,15)16/h2-5,7H,6H2,1H3,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESARDQOUCFRBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CSC(=N1)NC(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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